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hydrochloride

CAS No.: 53632-92-1

Cat. No.: B164001 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of novel psychoactive substances (NPS), the structural

modification of existing pharmacophores is a common strategy to circumvent legislation and

create new psychoactive compounds. One such class of emerging designer drugs is the

thiophene-based analogues of amphetamines, where the phenyl ring of the parent

amphetamine molecule is replaced by a thiophene ring. This guide provides a detailed

comparative analysis of the spectroscopic data for key thiophene-based amphetamines,

including methiopropamine (MPA), its primary amine analogue thiopropamine, and their

positional isomers. Understanding the nuanced differences in their spectroscopic signatures is

crucial for forensic chemists, toxicologists, and researchers in the field of drug development

and control.

Introduction to Thiophene-Based Amphetamines
Thiophene-based amphetamines are central nervous system stimulants that mimic the effects

of classical amphetamines.[1] The substitution of the phenyl ring with a thiophene bioisostere

can alter the compound's pharmacological and toxicological properties. Methiopropamine (N-

methyl-1-(thiophen-2-yl)propan-2-amine), the N-methylated analogue of thiopropamine, is one

of the most well-known examples and has been encountered in forensic casework.[2] Its

positional isomer, 1-(thiophen-3-yl)-2-methylaminopropane, has also been identified.[3] This
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guide will focus on the key spectroscopic techniques used for the identification and

differentiation of these compounds: Nuclear Magnetic Resonance (NMR) Spectroscopy,

Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-

Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules,

providing detailed information about the chemical environment of atomic nuclei.

¹H NMR Spectroscopy
The ¹H NMR spectra of thiophene-based amphetamines are characterized by signals

corresponding to the protons of the thiophene ring, the propyl chain, and any N-substituents.

The substitution pattern on the thiophene ring (2- or 3-substituted) significantly influences the

chemical shifts and coupling patterns of the aromatic protons.

For methiopropamine (MPA), a 2-substituted thiophene, the aromatic region typically displays

three distinct signals corresponding to the protons at positions 3, 4, and 5 of the thiophene ring.

In contrast, the spectrum of a 3-substituted isomer would show a different splitting pattern,

often including a broad singlet for one of the aromatic protons.[3]

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The

chemical shifts of the carbon atoms in the thiophene ring are particularly diagnostic for

distinguishing between 2- and 3-substituted isomers.

Table 1: Comparative ¹H and ¹³C NMR Data (CDCl₃) for Methiopropamine (MPA)
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Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)

Thiophene-H3 6.89 (dd, J=5.1, 3.5 Hz) 126.7

Thiophene-H4 6.93 (t, J=3.5 Hz) 124.7

Thiophene-H5 7.15 (d, J=5.1 Hz) 123.4

-CH₂- 2.95 (m) 41.2

-CH(N)- 3.34 (m) 57.2

-CH₃ (propyl) 1.15 (d, J=6.4 Hz) 20.9

N-CH₃ 2.45 (s) 34.1

Data sourced from Casale and Hays (2011).[3]

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable technique for identifying functional groups within a molecule.

The hydrochloride salts of these amines exhibit characteristic absorbances.

The FTIR spectrum of methiopropamine HCl shows broad absorbances in the 2400-2800 cm⁻¹

region, which are consistent with a secondary amine hydrochloride.[3] Significant aliphatic C-H

stretching absorbances are also observed between 2800 and 3000 cm⁻¹.[3] The fingerprint

region (500-1500 cm⁻¹) is rich with peaks that can be used for discriminative purposes.[3]

Table 2: Key FTIR Absorption Bands for Methiopropamine HCl

Functional Group Wavenumber (cm⁻¹)

Secondary Amine HCl 2400-2800 (broad)

Aliphatic C-H Stretch 2800-3000

C=C Stretch (Thiophene) ~1601

C-H Bend ~1433, 1385

C-S Stretch (Thiophene) ~704
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Data sourced from SWGDRUG Monograph on Methiopropamine.[4]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which is crucial for identification and structural elucidation. Electron ionization (EI) is

a common technique used in forensic analysis.

The mass spectrum of methiopropamine is characterized by two prominent fragment ions at

m/z 58 (the base peak, resulting from alpha-cleavage of the C-C bond adjacent to the nitrogen)

and m/z 97 (arising from the thiophenemethyl fragment).[3] A molecular ion is typically not

observed, but an M-1 ion at m/z 154 may be present.[3] The mass spectrum of the 3-yl

positional isomer is virtually identical to that of methiopropamine, necessitating

chromatographic separation for differentiation.[3]

Table 3: Major Mass Fragments of Thiophene-Based Amphetamines (EI-MS)

Compound Key Fragment m/z (Relative Intensity)

Methiopropamine 58 (100), 97 (prominent), 154 (M-1)

Thiopropamine 44 (100), 97 (prominent), 140 (M-1)

Fragmentation patterns are predicted based on typical fragmentation of amphetamine-like

structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The

presence of the thiophene ring, a chromophore, allows for the analysis of these compounds by

UV-Vis spectroscopy.[5]

For thiopropamine hydrochloride, a maximum absorption (λmax) has been reported at 233 nm.

[6] The UV spectrum of amphetamine analogues is generally characterized by absorption

bands arising from the aromatic ring system.[7] The position and intensity of these bands can

be influenced by substitution on the ring and the solvent used for analysis.
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Experimental Protocols
The following are generalized, step-by-step methodologies for the spectroscopic analysis of

thiophene-based amphetamines.

Sample Preparation for NMR, FTIR, and MS
Standard Preparation: Accurately weigh a reference standard of the analyte.

Solution for NMR: Dissolve the standard in a suitable deuterated solvent (e.g., chloroform-d,

methanol-d₄) to a concentration of approximately 5-10 mg/mL.

Sample for FTIR (ATR): Place a small amount of the solid sample directly onto the ATR

crystal.

Solution for GC-MS: Prepare a dilute solution of the analyte in a volatile organic solvent

(e.g., methanol, ethyl acetate) at a concentration of approximately 1 mg/mL.

Instrumental Analysis
NMR: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or

higher).

FTIR: Collect the spectrum using an FTIR spectrometer equipped with an ATR accessory

over a range of 4000-400 cm⁻¹.

GC-MS: Inject the sample into a gas chromatograph coupled to a mass spectrometer. Use a

non-polar capillary column and a standard temperature program to achieve chromatographic

separation. The mass spectrometer should be operated in electron ionization (EI) mode.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive analysis of a

suspected thiophene-based amphetamine sample.
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Caption: Structural relationships of thiophene-based amphetamines.
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Conclusion
The spectroscopic techniques of NMR, FTIR, and MS, coupled with chromatographic

separation, provide a robust framework for the unambiguous identification and differentiation of

thiophene-based amphetamines. While mass spectrometry can be very similar between

positional isomers, chromatographic retention times and the detailed structural information from

NMR spectroscopy are critical for their distinction. This guide serves as a foundational resource

for scientists working to identify and characterize these emerging novel psychoactive

substances.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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